1-{6-[2-(benzylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-ethylpiperidine-3-carboxamide
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Overview
Description
1-{6-[(BENZYLCARBAMOYL)METHYL]-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL}-N-ETHYLPIPERIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with a piperidine carboxamide moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 1-{6-[(BENZYLCARBAMOYL)METHYL]-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL}-N-ETHYLPIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the thiazolopyrimidine core, followed by the introduction of the piperidine carboxamide group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
1-{6-[(BENZYLCARBAMOYL)METHYL]-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL}-N-ETHYLPIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It has shown promise in various biological assays, including antiviral, anti-inflammatory, and anticancer activities. In the field of chemistry, it is used as a building block for the synthesis of more complex molecules. Additionally, it has applications in the pharmaceutical industry as a potential drug candidate .
Mechanism of Action
The mechanism of action of 1-{6-[(BENZYLCARBAMOYL)METHYL]-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL}-N-ETHYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and subsequent biological responses. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
When compared to other similar compounds, 1-{6-[(BENZYLCARBAMOYL)METHYL]-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL}-N-ETHYLPIPERIDINE-3-CARBOXAMIDE stands out due to its unique combination of functional groups and its diverse range of biological activities. Similar compounds include other thiazolopyrimidines and piperidine carboxamides, which may share some structural features but differ in their specific substituents and biological properties. The uniqueness of this compound lies in its ability to interact with multiple molecular targets, making it a versatile candidate for various scientific research applications .
Properties
Molecular Formula |
C22H26N6O3S |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
1-[6-[2-(benzylamino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-ethylpiperidine-3-carboxamide |
InChI |
InChI=1S/C22H26N6O3S/c1-2-23-20(30)16-9-6-10-27(12-16)22-26-19-18(32-22)21(31)28(14-25-19)13-17(29)24-11-15-7-4-3-5-8-15/h3-5,7-8,14,16H,2,6,9-13H2,1H3,(H,23,30)(H,24,29) |
InChI Key |
RLSNRSPRGBFTBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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